1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a nitrobenzyl group and an aldehyde functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-nitrobenzyl bromide and pyrrole-2-carbaldehyde.
Reaction Steps:
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrobenzyl group can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(2-nitrobenzyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2-aminobenzyl)-1H-pyrrole-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
It is known that 2-nitrobenzyl compounds, which are structurally similar, have been used as photoremovable protecting groups . These groups can be removed with light, allowing researchers to control spatial, temporal, and concentration variables .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde involves photochemical reactions. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . This is followed by cyclisation to short-lived benzisoxazolidines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of 2-nitroso hydrates by dual proton transfer . The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .
Pharmacokinetics
It is known that the compound’s photoreactions are initiated by an intramolecular 1,5-h shift , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively, with quantum yields of about 60% . This indicates that the compound has a high efficiency in its photochemical reactions.
Action Environment
The action of this compound is influenced by the reaction medium . The balance between the two competing paths of the primary aci-nitro photoproducts depends on the reaction medium . This suggests that environmental factors such as the type of solvent used can influence the compound’s action, efficacy, and stability.
Scientific Research Applications
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as photoreactive compounds.
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the pyrrole ring and aldehyde group.
1-(2-Nitrophenyl)ethanol: Similar nitrobenzyl structure but with an ethanol group instead of the pyrrole and aldehyde groups.
2-Nitrobenzaldehyde: Contains the nitrobenzyl and aldehyde groups but lacks the pyrrole ring.
Uniqueness: 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the nitrobenzyl group, pyrrole ring, and aldehyde functional group
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFAPUIPEQSHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352966 | |
Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-51-2 | |
Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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